molecular formula C9H8N2O B1387811 1-methyl-1H-indazole-5-carbaldehyde CAS No. 872607-89-1

1-methyl-1H-indazole-5-carbaldehyde

Cat. No.: B1387811
CAS No.: 872607-89-1
M. Wt: 160.17 g/mol
InChI Key: AKVDMQHGNSYFAG-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazole-5-carbaldehyde is a chemical compound with the molecular formula C9H8N2O . It has a molecular weight of 160.18 . It is a solid substance under normal conditions .


Synthesis Analysis

Indazole derivatives represent one of the most important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities . Numerous methods have been developed to construct these heterocycles with better biological activities . The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles .


Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .


Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .


Physical and Chemical Properties Analysis

This compound is a solid substance under normal conditions . It has a molecular weight of 160.18 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : 1H-Indazole-3-carbaldehyde, a related compound, is synthesized via ring opening of indole in acid condition, followed by diazotization and cyclization. This method is noted for its simplicity, low cost, and suitability for industrial production (Gong Ping, 2012).
  • Structural Analysis : Structural and spectroscopic analysis of 1H-indazole-3-carbaldehyde provides insights into its molecular interactions and stability. This includes hydrogen bonding and π•••π interactions that are critical for its crystal structure (B. Morzyk-Ociepa et al., 2021).

Chemical Properties and Reactions

  • Reactivity in Chemical Synthesis : 1H-indazole derivatives show potential in forming fused polycyclic structures with interesting properties like fluorescence. They're used in asymmetric aminocatalyzed aza-Michael additions to unsaturated aldehydes (M. Giardinetti et al., 2016).
  • Photochemical Behavior : The photochemistry of indazoles, including 1H and 2H variants, involves protonation and irradiation leading to the formation of aromatic nitrenium ions. This process is influenced by substituents and can result in different aromatic aldehydes and acetophenones (E. Georgarakis et al., 1979).

Potential Biomedical Applications

  • Antimicrobial Potential : Derivatives of 1H-indazole, like those involving triazole-4-carbaldehydes, demonstrate moderate to good antimicrobial activities, making them candidates for drug development (M. K. Swamy et al., 2019).
  • Exploring Biological Activities : The synthesis of various derivatives, like those from 4-methyl-5-imidazole carbaldehyde, leads to compounds that could exhibit biological activities. These derivatives are important in medicinal chemistry for drug synthesis and exploration (Ersin Orhan et al., 2019).

Safety and Hazards

The safety information for 1-methyl-1H-indazole-5-carbaldehyde includes a GHS07 pictogram and a warning signal word . The hazard statements include H302 . The precautionary statements include P280-P305+P351+P338 .

Future Directions

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Future research will likely focus on developing methods to construct these heterocycles with better biological activities .

Properties

IUPAC Name

1-methylindazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-9-3-2-7(6-12)4-8(9)5-10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVDMQHGNSYFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653302
Record name 1-Methyl-1H-indazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872607-89-1
Record name 1-Methyl-1H-indazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-indazole-5-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of n-BuLi (7.33 mL, 11.73 mmol) and ethylmagnesium bromide (5.76 mL, 5.76 mmol) in 30 mL toluene was stirred at −30° C. for 30 min, then 5-bromo-1-methyl-1H-indazole (2.25 g, 10.66 mmol) in 5 mL THF was added. After stirring at −10° C. for 1 hour, anhydrous DMF (4.95 mL, 64.0 mmol) was added at −10° C. The reaction was allowed to warm to room temperature and stirred for 2 hours. The reaction was quenched with 1N HCl and concentrated in vacuo. The residue was diluted with water, extracted with DCM twice. The organic layers were combined, dried over Na2SO4 and concentrated. The crude product was purified by flash chromatography (hexane:EtOAc=10:1) to give the title compound as a white solid (1.37 g, 76%). 1H-NMR (400 MHz, DMSO-d6) δ ppm 10.02 (s, 1H), 8.41 (d, 1H), 8.31 (d, 1H), 7.86 (dd, 1H), 7.78 (d, 1H), 4.09 (s, 3H). LCMS (method A): [MH]+=161, tR=4.00 min.
Quantity
7.33 mL
Type
reactant
Reaction Step One
Quantity
5.76 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.95 mL
Type
reactant
Reaction Step Three
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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